molecular formula C12H12O4 B13700530 5,7-Dimethoxy-3-methyl-2H-chromen-2-one

5,7-Dimethoxy-3-methyl-2H-chromen-2-one

Cat. No.: B13700530
M. Wt: 220.22 g/mol
InChI Key: NFPBQSQJIOWFBM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethoxy-3-methyl-2H-chromen-2-one typically involves the condensation of appropriate phenolic precursors with β-ketoesters under acidic or basic conditions . One common method involves the reaction of resorcinol with ethyl acetoacetate in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction is usually carried out under reflux conditions, followed by purification through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as using environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethoxy-3-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5,7-Dimethoxy-3-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activity, inhibit oxidative stress, and interact with cellular receptors. For example, it has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression . Additionally, its antioxidant properties help in scavenging free radicals and protecting cells from oxidative damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dimethoxy-3-methyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups enhances its lipophilicity, while the methyl group at position 3 influences its reactivity and interaction with biological targets .

Properties

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

5,7-dimethoxy-3-methylchromen-2-one

InChI

InChI=1S/C12H12O4/c1-7-4-9-10(15-3)5-8(14-2)6-11(9)16-12(7)13/h4-6H,1-3H3

InChI Key

NFPBQSQJIOWFBM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C(C=C2OC)OC)OC1=O

Origin of Product

United States

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